Canrenone-d6 (Major)
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Overview
Description
Canrenone-d6 (Major) is a stable isotope-labeled form of Canrenone, a synthetic steroid with antimineralocorticoid properties. It is primarily used in scientific research and as a reference standard in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Canrenone-d6 is synthesized through a series of chemical reactions starting from spironolactone, which undergoes specific modifications to introduce deuterium atoms at the desired positions. The reaction conditions typically involve the use of deuterated reagents and catalysts under controlled temperature and pressure to ensure the incorporation of deuterium atoms.
Industrial Production Methods: The industrial production of Canrenone-d6 involves large-scale chemical synthesis using reactors designed to handle deuterated reagents. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for research and analytical applications.
Chemical Reactions Analysis
Types of Reactions: Canrenone-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Canrenone-d6 can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the molecule with other atoms or groups, often using nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Canrenone-d6, which can be further analyzed and utilized in research applications.
Scientific Research Applications
Canrenone-d6 is extensively used in scientific research due to its stable isotope labeling, which allows for accurate tracking and quantification in biological systems. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry and chromatography for the identification and quantification of Canrenone and its metabolites.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of Canrenone in animal models and human subjects.
Medicine: Utilized in clinical research to understand the effects of Canrenone on conditions such as heart failure and hyperaldosteronism.
Industry: Applied in the development of analytical methods and quality control of pharmaceuticals containing Canrenone.
Mechanism of Action
Canrenone exerts its effects by antagonizing the mineralocorticoid receptor, thereby inhibiting the action of aldosterone. This leads to decreased sodium reabsorption and potassium excretion in the kidneys, resulting in diuretic and antihypertensive effects. The molecular targets and pathways involved include the mineralocorticoid receptor and the renin-angiotensin-aldosterone system (RAAS).
Comparison with Similar Compounds
Canrenone-d6 is compared with other similar compounds, such as spironolactone, eplerenone, and drospirenone. While all these compounds are antimineralocorticoids, Canrenone-d6 is unique due to its stable isotope labeling, which enhances its utility in research applications. The similar compounds include:
Spironolactone: A non-selective antagonist of the mineralocorticoid receptor.
Eplerenone: A selective antagonist of the mineralocorticoid receptor with fewer side effects.
Drospirenone: A synthetic progestin with antimineralocorticoid properties used in oral contraceptives.
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Properties
Molecular Formula |
C22H28O3 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-2,2,3',3',4,7-hexadeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22?/m1/s1/i4D,5D2,8D2,13D |
InChI Key |
UJVLDDZCTMKXJK-USJDJSNGSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(C(=O)C(C[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC5([C@]4(CC3)C)CC(C(=O)O5)([2H])[2H])C)([2H])[2H])[2H] |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |
Origin of Product |
United States |
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